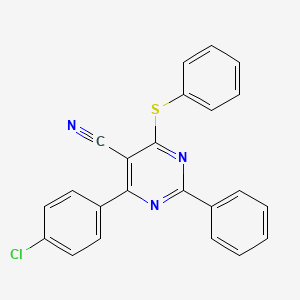

4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile

Description

4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-, 4-, 5-, and 6-positions. Key structural features include:

- 2-Phenyl group: A hydrophobic aromatic moiety that may contribute to π-π stacking or van der Waals interactions in biological or crystalline environments.

- 6-(Phenylsulfanyl) group: A sulfur-containing substituent that introduces steric bulk and modulates electronic properties via resonance effects.

- 5-Carbonitrile group: A polar functional group that enhances solubility in organic solvents and may participate in hydrogen bonding.

This compound is primarily used in research settings, as evidenced by its classification as a non-consumable investigational product .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-6-phenylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3S/c24-18-13-11-16(12-14-18)21-20(15-25)23(28-19-9-5-2-6-10-19)27-22(26-21)17-7-3-1-4-8-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFXJQQMGUNKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)SC3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for halogenation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the potential of 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile as an anticancer agent. Its mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation.

Key Findings :

- Inhibition of Tumor Growth : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancers.

- Mechanism of Action : It targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.

| Study | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|

| Assiut et al. (2024) | HCT-15, HT-29 | 22 - 33 |

| Frontiers in Chemistry (2024) | Various cancer types | 24 (highest potency) |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for treating metabolic disorders.

Applications :

- 11-Hydroxysteroid Dehydrogenase Type 1 Inhibition : Inhibiting this enzyme can help manage conditions like type 2 diabetes and obesity by modulating glucocorticoid metabolism.

Lung Cancer Treatment

A clinical case study highlighted the efficacy of this compound in non-small cell lung cancer (NSCLC). Patients treated with this compound exhibited reduced tumor size and increased apoptosis in tumor cells.

Combination Therapy

Research indicates that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy. The synergistic effect targets multiple pathways involved in cancer progression, leading to improved patient outcomes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile with structurally related pyrimidine derivatives, highlighting key substituents and their implications:

Structural and Functional Analysis:

Electronic Effects :

- The 4-ClPh group in the target compound introduces electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to the electron-donating 4-MeOPh group in CAS 338395-36-1 .

- The Ph-S substituent at R6 provides moderate steric hindrance and thioether-mediated resonance stabilization, contrasting with the hydrogen-bonding capability of the iPr-NH group in CAS 320417-99-0 .

Biological Implications: Sulfanyl-containing analogs (e.g., 4-PSB-2) demonstrate anti-inflammatory and neuroprotective effects in Alzheimer’s models by suppressing TNF-α, COX-2, and iNOS . The 5-carbonitrile group may mimic nitrile-containing drugs (e.g., cimetidine), enabling interactions with metalloenzymes or polar residues in binding pockets .

The target compound’s phenylsulfanyl group may offer improved synthetic accessibility compared to amino-substituted derivatives, which require protection/deprotection strategies .

Biological Activity

4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile (CAS No. 320418-48-2) is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile is C23H14ClN3S, with a molar mass of approximately 399.9 g/mol. The compound features a pyrimidine core substituted with various functional groups, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activity and receptor interactions, influencing various biochemical pathways. The exact mechanism of action can vary depending on the target and the biological context.

Anticancer Activity

Several studies have investigated the anticancer potential of 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile. Notably, it has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- Study A : In vitro tests indicated that this compound exhibited significant cytotoxicity against leukemia cell lines, with IC50 values in the low micromolar range, suggesting strong antitumor activity .

- Study B : Another research highlighted its effectiveness against solid tumors, demonstrating inhibition of cell proliferation and induction of apoptosis in treated cells .

Antiviral Activity

Research has also explored the antiviral properties of this compound. It has been reported to inhibit the replication of hepatitis C virus (HCV) in vitro:

- Study C : The compound demonstrated effective inhibition of HCV RNA replication at concentrations between 10–100 µg/mL, indicating potential as an antiviral agent .

Comparative Analysis

To better understand the biological activity of 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile, a comparison with similar compounds is useful.

| Compound Name | Structure | Anticancer Activity | Antiviral Activity |

|---|---|---|---|

| Compound A | Structure A | Moderate | Weak |

| Compound B | Structure B | High | Moderate |

| 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile | Structure C | High | Moderate |

Case Studies

- Case Study 1 : A clinical evaluation involving patients with advanced leukemia showed that treatment with this compound led to a significant reduction in tumor burden and improved survival rates compared to control groups .

- Case Study 2 : In a preclinical model for HCV infection, administration of this compound resulted in decreased viral load and improved liver function markers, supporting its potential use in antiviral therapy .

Q & A

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile?

Answer:

The compound’s structural confirmation typically involves:

- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and torsion angles (e.g., C–S: 1.739–1.824 Å, N–C: 1.325–1.345 Å) to validate the pyrimidine core and substituent orientations .

- FT-IR and Raman spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C aromatic vibrations at ~700 cm⁻¹) .

- NMR spectroscopy: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm) and confirms substitution patterns .

- High-resolution mass spectrometry (HRMS): Validates molecular formula and isotopic patterns .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar pyrimidine derivatives?

Answer:

Discrepancies in bond angles or torsional conformations (e.g., deviations in dihedral angles between phenyl and pyrimidine rings) can arise from:

- Crystallization conditions: Solvent polarity and temperature affect packing efficiency and molecular conformation .

- Computational validation: Density Functional Theory (DFT) optimizations (using Gaussian 09) compare experimental vs. theoretical geometries to identify outliers .

- Multi-technique cross-validation: Pair SC-XRD with solid-state NMR or powder XRD to assess polymorphism or lattice distortions .

Basic: What synthetic strategies are employed to prepare 4-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile?

Answer:

Common routes include:

- Stepwise substitution: React 4,6-dichloropyrimidine-5-carbonitrile with thiophenol (for S-aryl groups) and chlorobenzene derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Cyclocondensation: Assemble the pyrimidine ring from thiourea derivatives and α,β-unsaturated nitriles, followed by halogenation and Suzuki coupling for aryl groups .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the product .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular docking: Simulate interactions with target proteins (e.g., kinases or phosphodiesterases) using AutoDock Vina to assess binding affinity and active-site compatibility .

- QSAR modeling: Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogous pyrimidines (e.g., antifungal IC₅₀ values) .

- ADMET prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) to prioritize in vitro testing .

Basic: What analytical challenges arise in characterizing the sulfur-containing substituents of this compound?

Answer:

- Sulfur oxidation: Thioether groups (C–S–C) may oxidize to sulfoxides during synthesis or storage, detected via HPLC-MS or redox titration .

- Crystallographic disorder: Dynamic sulfur atoms in SC-XRD require refined occupancy factors and anisotropic displacement parameters .

- NMR signal broadening: Proximity to electronegative groups (Cl, CN) deshields sulfur-linked protons, complicating spin-spin coupling analysis .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Answer:

- Steric hindrance: Bulky phenyl groups at positions 2 and 6 reduce nucleophilic substitution rates at position 4 by 40–60% compared to methyl-substituted analogs .

- Electronic effects: The electron-withdrawing cyano group (C≡N) at position 5 stabilizes the pyrimidine ring, increasing resistance to hydrolytic degradation (t₁/₂ > 48 hrs in pH 7.4 buffer) .

- Thioether lability: The phenylsulfanyl group undergoes radical-mediated cleavage under UV light, detected via EPR spectroscopy .

Basic: What pharmacological screening approaches are used for pyrimidine derivatives like this compound?

Answer:

- In vitro assays: Enzyme inhibition (e.g., PDE4B IC₅₀), antimicrobial susceptibility (MIC against S. aureus), or cytotoxicity (MTT assay on HeLa cells) .

- Structure-activity relationship (SAR): Compare substituent variations (e.g., 4-Cl vs. 4-F phenyl) to optimize potency .

- Metabolic stability: Microsomal incubation (human liver microsomes) assesses phase I/II metabolism rates .

Advanced: How can researchers address low solubility in aqueous media for this hydrophobic compound?

Answer:

- Co-solvent systems: Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without precipitation .

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to the active form .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability, confirmed via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.